molecular formula C8H11ClN4 B13563888 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride

Cat. No.: B13563888
M. Wt: 198.65 g/mol
InChI Key: RBWBCBQRWVZNCF-UHFFFAOYSA-N
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Description

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride is a heterocyclic compound that contains both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine hydrochloride
  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
  • 3-Methyl-3H-imidazo[4,5-b]pyridine

Uniqueness

2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethan-1-amine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H10N4.ClH/c9-4-3-7-11-6-2-1-5-10-8(6)12-7;/h1-2,5H,3-4,9H2,(H,10,11,12);1H

InChI Key

RBWBCBQRWVZNCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCN.Cl

Origin of Product

United States

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